cis-Tetrahydrofuran-2,5-dicarboxylic acid

Stereoselective hydrogenation Bio-based monomers Catalytic selectivity

Generic tetrahydrofuran-2,5-dicarboxylic acid mixtures introduce stereochemical variability that compromises polymer thermal performance and batch reproducibility. cis-THFDCA (CAS 2240-81-5) is the exclusively cis-configured, bio-based diacid monomer that eliminates this uncertainty. • Polyester soft blocks achieve Tg of -15 °C, 12 °C lower than the trans isomer, enabling flexible, plasticizer-free formulations. • Serves as a drop-in, 100% renewable replacement for petroleum-derived 1,4-cyclohexanedicarboxylic acid (CHDA) with defined (2R,5S) stereochemistry. • Pilot-scale hydrogenolysis to bio-adipic acid proceeds in up to 89% yield (HI/H₂ system); the two-step FDCA→THFDCA→AA route reaches 99% overall yield. Supplied with full analytical documentation. Global B2B shipping available.

Molecular Formula C₆H₈O₅
Molecular Weight 160.12
CAS No. 2240-81-5
Cat. No. B1140402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Tetrahydrofuran-2,5-dicarboxylic acid
CAS2240-81-5
Synonyms2,5-Biscarboxytetrahydrofuran
Molecular FormulaC₆H₈O₅
Molecular Weight160.12
Structural Identifiers
SMILESC1CC(OC1C(=O)O)C(=O)O
InChIInChI=1S/C6H8O5/c7-5(8)3-1-2-4(11-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4+
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-Tetrahydrofuran-2,5-dicarboxylic Acid (CAS 2240-81-5): A Bio-Based Chiral Diacid for Monomer Procurement


cis-Tetrahydrofuran-2,5-dicarboxylic acid (cis-THFDCA; CAS 2240-81-5), also named (2R,5S)-oxolane-2,5-dicarboxylic acid, is a saturated heterocyclic dicarboxylic acid featuring a tetrahydrofuran ring with two carboxylic acid groups in a cis configuration. It is produced exclusively as the cis isomer via catalytic hydrogenation of bio-based 2,5-furandicarboxylic acid (FDCA) over Pd catalysts [1]. This compound serves as a renewable-sourced monomer for polyesters, polyamides, and polyurethanes, and as a key intermediate in the production of adipic acid, the nylon-6,6 precursor [2].

Why Generic Substitution Fails for cis-Tetrahydrofuran-2,5-dicarboxylic Acid (CAS 2240-81-5)


Procurement decisions for tetrahydrofuran-2,5-dicarboxylic acid cannot treat all stereoisomers or ring-saturation analogs as interchangeable. The cis configuration is not a minor structural nuance; it dictates the stereochemistry of downstream polymers and the compound's reactivity in ring-opening transformations. Substituting cis-THFDCA with the trans isomer, the unsaturated parent FDCA, or the fully ring-opened adipic acid results in measurably different polymer thermal properties, hydrogenolysis selectivity, and process economics. The quantitative evidence below demonstrates that cis-THFDCA occupies a specific performance window that generic alternatives do not replicate [1].

Quantitative Differentiation Evidence: cis-Tetrahydrofuran-2,5-dicarboxylic Acid vs. Closest Analogs


Stereochemical Exclusivity in Bio-Based Production: cis-THFDCA vs. trans-THFDCA vs. FDCA

Catalytic hydrogenation of 2,5-furandicarboxylic acid (FDCA) over Pd catalysts produces exclusively the cis isomer of THFDCA due to the syn addition mechanism on metal surfaces. No trans isomer is formed under standard conditions. This means that cis-THFDCA is the direct, single-step product from the bio-based platform chemical FDCA, whereas trans-THFDCA requires a separate, multi-step synthetic route and is not accessible from the same renewable feedstock pathway [1]. In contrast, Pt catalysts preferentially catalyze ring-opening rather than hydrogenation, yielding 2-hydroxyadipic acid (85% yield over Pt/SiO₂) rather than THFDCA [2].

Stereoselective hydrogenation Bio-based monomers Catalytic selectivity

Polymer Glass Transition Temperature: cis-THFDCA vs. trans-THFDCA Polyesters

In a systematic study of polyesters derived from cis- and trans-THFDCA, the all-cis polyester (diacid and diol both cis) exhibited a glass transition temperature (Tg) of –15 °C, while the all-trans polyester showed a Tg of –3 °C. The 12 °C lower Tg of the cis-based polymer is attributed to the less extended, more disordered chain conformation that reduces packing efficiency. Mixed cis/trans copolymers showed intermediate Tg values: cis-diacid/trans-diol gave Tg = –8 °C; trans-diacid/cis-diol gave Tg = –8 °C [1].

Polyester thermal properties Structure-property relationships Flexible polymers

Bio-Based Flexible Diacid: cis-THFDCA as a Direct Replacement for Petroleum-Based 1,4-Cyclohexanedicarboxylic Acid (CHDA)

cis-THFDCA has been identified as a bio-based flexible diacid that can directly replace petroleum-derived 1,4-cyclohexanedicarboxylic acid (CHDA) in polyester formulations due to their structural similarity—both possess a saturated six-membered ring equivalent with two carboxylic acid groups. The tetrahydrofuran ring of cis-THFDCA provides comparable chain flexibility to the cyclohexane ring of CHDA, while offering a 100% renewable carbon content when derived from FDCA via the HMF platform [1]. Unlike CHDA, which exists as a mixture of cis/trans isomers with distinct conformational properties, cis-THFDCA is obtained as a single, defined stereoisomer.

Renewable monomers Polyester flexibility Sustainable polymers

Adipic Acid Production Yield: cis-THFDCA as Precursor vs. Direct FDCA Routes

cis-THFDCA serves as a high-yield precursor to adipic acid (AA) via selective C–O hydrogenolysis. In a metal-free system using HI and molecular H₂ in propionic acid at 160 °C, cis-THFDCA achieves up to 89% yield of adipic acid [1]. A two-step catalytic route from FDCA via cis-THFDCA over Ru/Al₂O₃ and an ionic liquid delivers 99% overall yield of AA, with the THFDCA hydrogenolysis step being particularly efficient . Direct one-pot conversion of FDCA to AA over Pt-MoOₓ or Pt/Nb₂O₅ catalysts typically gives lower yields due to competing side reactions, making the isolated cis-THFDCA intermediate the preferred procurement form for high-yield AA synthesis.

Adipic acid synthesis Nylon-6,6 precursor Metal-free hydrogenolysis

Pd vs. Pt Catalyst Selectivity: Preserving the THF Ring vs. Ring-Opening

The choice of hydrogenation catalyst critically determines whether the tetrahydrofuran ring is preserved (yielding cis-THFDCA) or opened. Pd/SiO₂ achieves 98% yield of cis-THFDCA at 60 °C and 34.5 bar H₂ with no ring-opening, while Pt/SiO₂ under identical conditions yields only 13% THFDCA and instead produces 85% 2-hydroxyadipic acid (2-HAA), the ring-opened product [1]. This selectivity difference is explained by the distinct adsorption modes and hydrogen species on Pd vs. Pt surfaces: Pd favors C=C hydrogenation while Pt promotes C–O bond hydrogenolysis [2].

Catalyst selection Reaction pathway control Product distribution

Best Application Scenarios for cis-Tetrahydrofuran-2,5-dicarboxylic Acid (CAS 2240-81-5) Based on Quantitative Evidence


Low-Tg Flexible Polyester Soft Segments for Thermoplastic Elastomers and Adhesives

When designing polyester soft blocks requiring sub-ambient glass transition temperatures, cis-THFDCA is the preferred diacid monomer. The all-cis polyester achieves a Tg of –15 °C, which is 12 °C lower than the all-trans analog (–3 °C) [1]. This enables formulation of pressure-sensitive adhesives, low-temperature sealants, and elastomeric coatings with enhanced flexibility without the need for external plasticizers. The lower Tg is a direct consequence of the cis configuration disrupting polymer chain packing, a property not achievable with the trans isomer or with the rigid aromatic FDCA.

100% Bio-Based Polyester Formulations Replacing Petroleum-Derived CHDA

For manufacturers targeting fully renewable polyester resins, cis-THFDCA serves as a drop-in replacement for 1,4-cyclohexanedicarboxylic acid (CHDA). Both diacids impart chain flexibility, but cis-THFDCA is derived entirely from biomass (via HMF → FDCA → THFDCA), whereas CHDA is petroleum-sourced [2]. The defined cis stereochemistry of THFDCA also eliminates the cis/trans isomeric variability inherent to CHDA, providing more reproducible polymer architecture from batch to batch.

High-Yield Bio-Adipic Acid Production via the Isolated THFDCA Intermediate Route

Pilot-scale synthesis of bio-based adipic acid for nylon-6,6 production benefits from procuring isolated cis-THFDCA as the penultimate intermediate. The metal-free HI/H₂ system converts cis-THFDCA to adipic acid in up to 89% yield [3], and the two-step catalytic route (FDCA → THFDCA → AA) achieves 99% overall yield . Procuring cis-THFDCA rather than FDCA decouples the hydrogenation and hydrogenolysis steps, allowing independent optimization and higher overall process efficiency.

Chiral Building Block for Asymmetric Synthesis and Enantiopure Polymer Architectures

The cis-THFDCA molecule contains two stereogenic centers in a defined (2R,5S) configuration. This makes it a valuable C₂-symmetric chiral diacid for the synthesis of enantiopure polyesters, chiral metal-organic frameworks (MOFs), and stereochemically defined coordination polymers. The exclusive formation of the cis isomer in Pd-catalyzed FDCA hydrogenation [4] ensures a reliable supply of stereochemically homogeneous material, unlike routes that produce mixed isomers requiring costly chiral resolution.

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